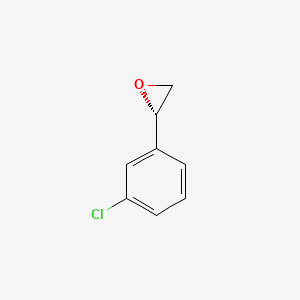

(R)-(+)-3-Chlorostyrene oxide

Vue d'ensemble

Description

“®-(+)-3-Chlorostyrene oxide” is a chiral compound that is commercially available . It is also known as “®-(+)- (3-Chlorophenyl)oxirane” and has the molecular formula C8H7ClO . It is used as an intermediate for the synthesis of 4-aminopiperidine based human β3-adrenergic receptor (AR) agonists .

Synthesis Analysis

The synthesis of metal oxides, which could be related to the synthesis of “®-(+)-3-Chlorostyrene oxide”, typically involves various routes such as the solid-state reaction route, the Pechini route, the combustion route, and the precipitation route . The synthesis of nanoparticles using plant or microorganism-mediated processes is also an emerging trend .

Molecular Structure Analysis

The molecular structure of “®-(+)-3-Chlorostyrene oxide” can be represented by the SMILES string Clc1cccc(c1)[[email protected]@H]2CO2 . The InChI key for this compound is YVMKRPGFBQGEBF-QMMMGPOBSA-N . The molecular weight of this compound is 154.59 .

Physical And Chemical Properties Analysis

“®-(+)-3-Chlorostyrene oxide” has a refractive index of n20/D 1.551 (lit.) and a density of 1.214 g/mL at 25 °C (lit.) . It has a boiling point of 67-68 °C/1 mmHg (lit.) .

Applications De Recherche Scientifique

Synthesis of Enantiopure 3-Chlorostyrene Oxide : This compound is crucial for synthesizing chiral drugs, particularly β-adrenergic agonists that have antiobesity and antidiabetic activities. Different methods for synthesizing optically active (R)-3-chlorostyrene oxide have been reported, highlighting its importance in drug development (Choi & Cho, 2000).

Precursor for β-Adrenergic Receptor Agonists : (R)-2-Chloro-1-(m-chlorophenyl)ethanol, a precursor of (R)-3-chlorostyrene oxide, is used in the preparation of several β3-adrenergic receptor agonists (Xia, Lin, & Chen, 2012).

Green Chemistry in Synthesis : The enantioselective hydrolysis of racemic para-chlorostyrene oxide using Epoxide Hydrolases exemplifies a 'green chemistry' approach. This methodology allows the preparation of both enantiomers in high purity, which are valuable building blocks for synthesizing biologically active targets like (R)-Eliprodil (Manoj et al., 2001).

Enzymatic Transformations : The biohydrolysis of racemic styrene oxide derivatives using the Solanum tuberosum epoxide hydrolase has been explored. This process is significant for synthesizing meta- and para-chlorostyrene diol derivatives, important in the creation of various biologically active molecules (Monterde et al., 2004).

Advanced Material Applications : Beyond its pharmaceutical applications, (R)-(+)-3-Chlorostyrene oxide is also relevant in materials science. For instance, research on graphene sheets involves the application of bonding agents, such as π–π bonding agents, which can enhance the mechanical and electrical properties of materials like reduced graphene oxide sheets. This has implications for applications in aerospace and flexible electronics (Wan et al., 2018).

Safety And Hazards

“®-(+)-3-Chlorostyrene oxide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible, harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is toxic if inhaled, may cause genetic defects, and may cause cancer .

Propriétés

IUPAC Name |

(2R)-2-(3-chlorophenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKRPGFBQGEBF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335382 | |

| Record name | (R)-(+)-3-Chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-3-Chlorostyrene oxide | |

CAS RN |

62600-71-9 | |

| Record name | (R)-(+)-3-Chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

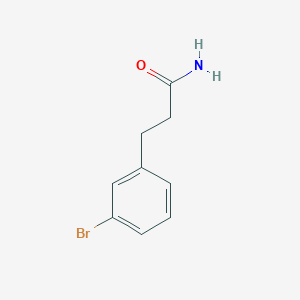

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (R)-3-Chlorostyrene oxide considered an important intermediate in pharmaceutical synthesis?

A: (R)-3-Chlorostyrene oxide is a crucial chiral precursor in the synthesis of various pharmaceutical compounds. Specifically, it serves as a key intermediate in producing several β3-adrenergic receptor agonists. [, ] These agonists exhibit promising anti-obesity and antidiabetic properties, making (R)-3-Chlorostyrene oxide highly relevant for developing novel therapeutics in these areas. []

Q2: What are the common synthetic approaches to obtain enantiomerically pure (R)-3-Chlorostyrene oxide?

A2: Several methods have been explored to synthesize optically active (R)-3-Chlorostyrene oxide. Some of the reported methods include:

- Asymmetric dihydroxylation: This approach involves the asymmetric dihydroxylation of 3-chlorostyrene followed by chemical transformations to yield (R)-3-Chlorostyrene oxide with high enantiomeric excess (ee). []

- Enzymatic resolution: This technique utilizes enzymes to selectively resolve racemic mixtures of 3-chlorostyrene bromohydrin. Subsequent treatment with a base can then yield enantiomerically pure (R)-3-Chlorostyrene oxide. []

- Hydrolytic kinetic resolution: This method employs chiral catalysts, such as salen complexes, to kinetically resolve racemic (R)-3-Chlorostyrene oxide, achieving enantiomeric purity. []

Q3: Can you describe a practical and scalable synthesis of (R)-3-Chlorostyrene oxide?

A: A practical synthesis of (R)-3-Chlorostyrene oxide starts with 3-chloroethylbenzene as the starting material. [] While specific details of this synthesis are not provided in the abstract, it suggests a potentially more efficient and scalable approach compared to earlier methods. This route may be more suitable for large-scale production of (R)-3-Chlorostyrene oxide, which is crucial for meeting the demands of pharmaceutical development and manufacturing.

Q4: How is (R)-3-Chlorostyrene oxide quantified in bulk chemicals?

A: Liquid chromatography/mass spectrometry (LC/MS) is a powerful analytical technique used for quantifying (R)-3-Chlorostyrene oxide in bulk chemicals. [] The method typically involves separating (R)-3-Chlorostyrene oxide from other components in the mixture using liquid chromatography, followed by detection and quantification using mass spectrometry. Atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly employed for sensitive detection. This validated method ensures accurate determination of (R)-3-Chlorostyrene oxide content, which is crucial for quality control in pharmaceutical manufacturing.

Q5: What are the challenges in developing a scalable synthetic route for intermediates like (R)-3-Chlorostyrene oxide?

A: Developing a scalable route for synthesizing chiral intermediates like (R)-3-Chlorostyrene oxide often presents several challenges. [] These challenges may include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)